

Spectroscopic Characterization of Chiral Aminophenylethanols: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Amino-2-(4-bromophenyl)ethanol

Cat. No.: B1316204

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of chiral 2-amino-2-phenylethanol derivatives. Due to the limited availability of published, comprehensive spectroscopic data specifically for **(S)-2-Amino-2-(4-bromophenyl)ethanol**, this document presents data for closely related compounds to serve as a valuable reference for researchers in the field. The methodologies and data interpretation principles outlined herein are directly applicable to the analysis of the target compound.

Introduction

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol derivative. Such compounds are important building blocks in asymmetric synthesis and are of significant interest in medicinal chemistry and drug development. Accurate structural elucidation and confirmation of stereochemistry are critical for advancing research and ensuring the quality of synthesized compounds. Spectroscopic techniques are fundamental to achieving this. This guide outlines the expected spectroscopic features and provides a framework for analysis.

Spectroscopic Data Analysis

While specific data for **(S)-2-Amino-2-(4-bromophenyl)ethanol** is not provided, the following sections detail expected spectral characteristics based on its structure and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of **(S)-2-Amino-2-(4-bromophenyl)ethanol** is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methylene protons (CH₂), and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups. The aromatic region would likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the ethanol backbone would appear as a set of coupled multiplets.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the two aliphatic carbons. The carbon attached to the bromine atom will be significantly influenced by its electronegativity.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound: 2-Azido-1-(4-bromophenyl)ethanol

¹ H NMR (CDCl ₃ , 200 MHz)	¹³ C NMR (CDCl ₃ , 50 MHz)
Chemical Shift (δ) ppm	Assignment
7.50 (d, J=8.0 Hz, 2H)	Aromatic CH
7.26 (d, J=8.0 Hz, 2H)	Aromatic CH
4.85 (dd, J=12.0, 6.0 Hz, 1H)	CH-OH
3.45 (d, J=6.0 Hz, 2H)	CH ₂ -N ₃

Data sourced from Rocha et al., J. Braz. Chem. Soc., 2013.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(S)-2-Amino-2-(4-bromophenyl)ethanol** is expected to show characteristic

absorption bands for the O-H, N-H, C-H, and C-Br bonds, as well as aromatic C=C stretching.

Table 2: Key IR Absorption Bands for a Related Compound: 2-Azido-1-(4-bromophenyl)ethanol

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H stretch (alcohol)	3406 (broad)
N ₃ stretch (azide)	2103 (sharp, strong)
C-H stretch (aromatic)	~3000-3100
C-H stretch (aliphatic)	~2850-3000
C=C stretch (aromatic)	~1600, 1480
C-O stretch (alcohol)	~1050-1150
C-Br stretch	~500-600

Data sourced from Rocha et al., J. Braz. Chem. Soc., 2013.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(S)-2-Amino-2-(4-bromophenyl)ethanol** (C₈H₁₀BrNO), the molecular ion peak (M⁺) would be expected at m/z 215 and 217 with approximately equal intensity, which is characteristic of the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would involve the loss of water, the amino group, or cleavage of the C-C bond of the ethanol side chain.

Experimental Protocols

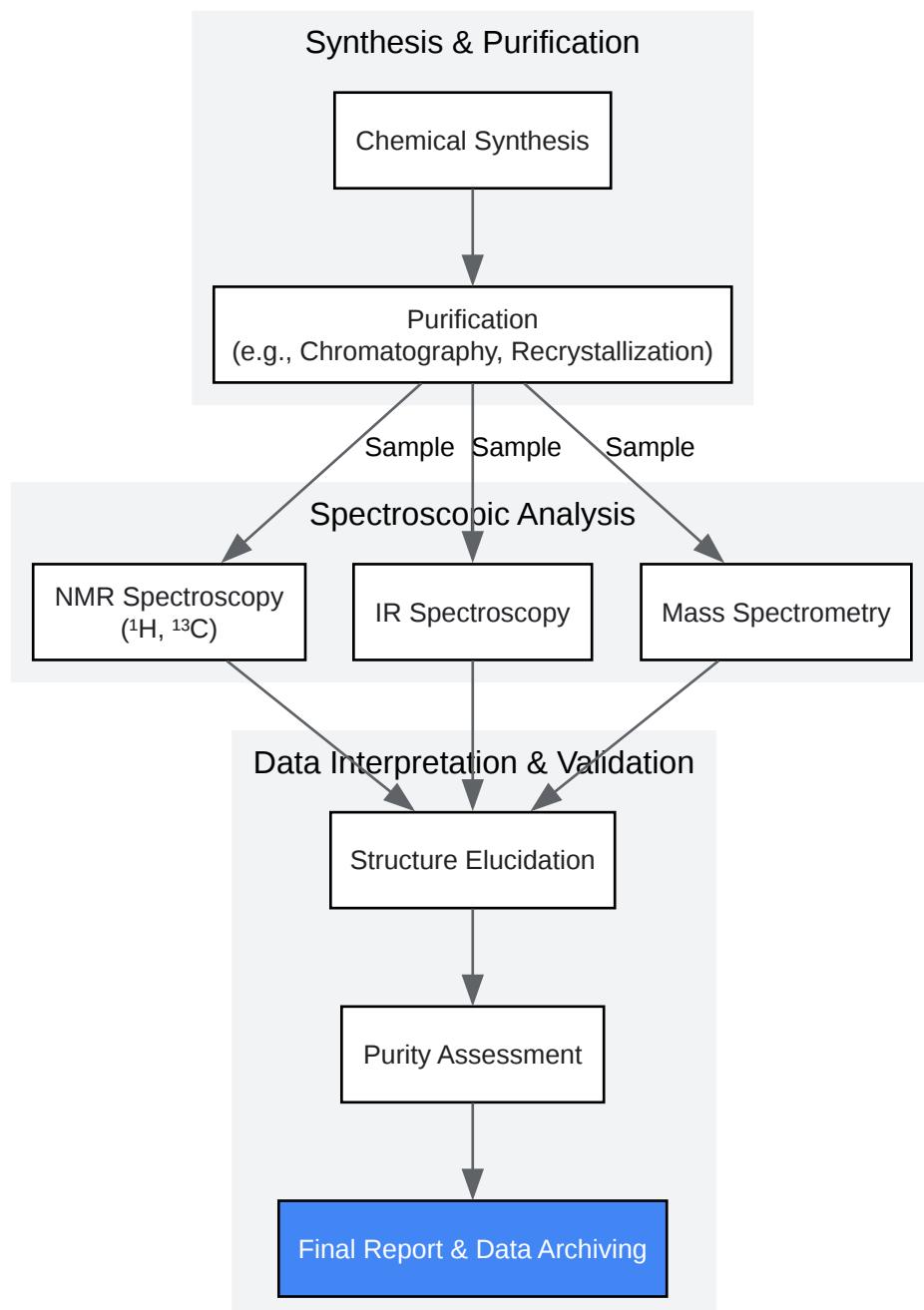
The following are generalized experimental protocols for obtaining spectroscopic data for compounds like **(S)-2-Amino-2-(4-bromophenyl)ethanol**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR.

IR Spectroscopy (ATR Method)


- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm^{-1} . Perform a background scan of the clean ATR crystal before running the sample.

Mass Spectrometry (ESI or GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
- Data Acquisition: Infuse the sample solution into the mass spectrometer. For Electrospray Ionization (ESI), the sample is introduced in a liquid stream. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the mass spectrometer.^[2] Acquire the spectrum over a mass range that includes the expected molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of **(S)-2-Amino-2-(4-bromophenyl)ethanol** and related chiral amino alcohols. While a complete, published dataset for the target molecule is not currently available, the presented data for analogous compounds, along with the detailed experimental protocols and analysis workflow, offer a solid foundation for researchers in the field to accurately characterize their synthesized materials. The combination of NMR, IR, and MS provides a comprehensive and definitive structural analysis, which is indispensable for progress in synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. minio.scielo.br [minio.scielo.br]
- 2. 2-Amino-1-(4-bromophenyl)-1-ethanol | C8H10BrNO | CID 13728942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of Chiral Aminophenylethanols: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316204#spectroscopic-data-for-s-2-amino-2-4-bromophenyl-ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com